molecular formula C8H7IN2 B1603960 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1000343-70-3

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1603960
M. Wt: 258.06 g/mol
InChI Key: GDIZDNULTIJUGM-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the empirical formula C8H7IN2. It has a molecular weight of 258.06 . This compound is typically in solid form .


Molecular Structure Analysis

The InChI code for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is 1S/C8H7IN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3 . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a solid at room temperature . It should be stored in a dark place, sealed, and dry .

Scientific Research Applications

Field: Cancer Research

  • Application Summary : “3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine” and its derivatives have been studied for their potential as inhibitors of the Fibroblast Growth Factor Receptors (FGFRs) . Abnormal activation of FGFR signaling pathways plays a crucial role in various types of tumors, making FGFRs an attractive target for cancer therapy .
  • Results or Outcomes : Among the 1H-pyrrolo[3,2-b]pyridine derivatives studied, compound 4h exhibited potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively . In vitro, compound 4h inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

Field: Organic Synthesis

  • Application Summary : “3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine” is often used in the synthesis of more complex molecules . These complex molecules can have a wide range of applications in various fields of scientific research .
  • Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .

Field: Alkaloid Synthesis

  • Application Summary : Indole derivatives, which can be synthesized from “3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine”, are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
  • Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIZDNULTIJUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646850
Record name 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

CAS RN

1000343-70-3
Record name 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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